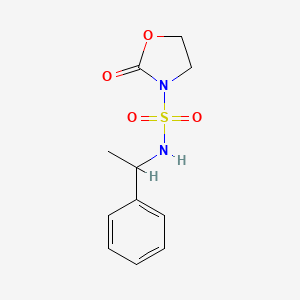

2-Oxo-N-(1-phenylethyl)-3-oxazolidinesulfonamide

Description

2-Oxo-N-(1-phenylethyl)-3-oxazolidinesulfonamide is a sulfonamide derivative featuring an oxazolidine ring substituted with a phenylethyl group. Its molecular formula is C₁₁H₁₄N₂O₄S, with an InChI identifier of XNCDAWKGNHVSHX-UHFFFAOYSA-N . The compound’s structure includes a sulfonamide group (-SO₂NH-) linked to a 3-oxazolidinone ring (a five-membered lactam) and an N-(1-phenylethyl) substituent.

Synthetic routes for analogous sulfonamides involve condensation reactions, as evidenced by the preparation of substituted benzenesulfonamides via coupling of sulfonyl chlorides with amines . Characterization typically employs IR and ¹H NMR spectroscopy to confirm molecular structures .

Properties

CAS No. |

116943-63-6 |

|---|---|

Molecular Formula |

C11H14N2O4S |

Molecular Weight |

270.31 g/mol |

IUPAC Name |

2-oxo-N-(1-phenylethyl)-1,3-oxazolidine-3-sulfonamide |

InChI |

InChI=1S/C11H14N2O4S/c1-9(10-5-3-2-4-6-10)12-18(15,16)13-7-8-17-11(13)14/h2-6,9,12H,7-8H2,1H3 |

InChI Key |

XNCDAWKGNHVSHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)N2CCOC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide typically involves multicomponent reactions of 1,2-amino alcohols . These reactions can be categorized into three main strategies:

Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.

Transition metal-catalyzed cascade reactions: These reactions use transition metals to facilitate the formation of the oxazolidine ring.

Extended one-pot asymmetric azaelectrocyclization: This method allows for the synthesis of chiral oxazolidines through a highly chemoselective coupling and annulation process.

Chemical Reactions Analysis

2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts . The major products formed from these reactions are various functionalized oxazolidines .

Scientific Research Applications

2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The oxazolidine ring plays a crucial role in its biological activity, allowing it to bind to enzymes and other proteins . This binding can inhibit the function of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Sulfonamide Derivatives

- 2-Oxo-N-(phenylmethyl)-3-oxazolidinesulfonamide : Differs by a benzyl (phenylmethyl) group instead of phenylethyl. The phenylethyl substituent in the target compound may enhance lipophilicity, influencing membrane permeability .

- N-Substituted Benzenesulfonamides: Compounds like 4-(1-aryl-2-oxo-indol-3-ylideneamino)-N-substituted benzenesulfonamides share the sulfonamide core but incorporate indole moieties, which confer distinct electronic and steric properties .

Pyridine Derivatives

Pyridine-based compounds, such as 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile, share the N-(1-phenylethyl) group but replace the oxazolidinesulfonamide with a dihydropyridine ring. These derivatives exhibit antimicrobial activity (inhibition zones: 12–16 mm against bacteria and fungi), suggesting the phenylethyl group may contribute to bioactivity .

Physicochemical Properties

Biological Activity

2-Oxo-N-(1-phenylethyl)-3-oxazolidinesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic effects. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, highlighting its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the condensation of suitable precursors under specific conditions to yield the desired oxazolidine structure. The synthetic approach often includes:

- Starting Materials : Phenethylamine and sulfonyl chlorides.

- Reaction Conditions : Typically performed in an organic solvent under controlled temperature to ensure high yield and purity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxazolidines, including this compound, exhibit notable antibacterial properties. The compound has been tested against various bacterial strains, showing effectiveness against Gram-positive bacteria. The mechanism of action is believed to involve inhibition of protein synthesis by targeting the bacterial ribosome.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 16 |

| Enterococcus faecalis | 32 |

These results indicate that the compound could serve as a lead structure for developing new antibacterial agents, particularly against resistant strains.

Cytotoxicity

In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against certain types of carcinoma cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Carcinoma) | 15 |

| MCF-7 (Breast Carcinoma) | 20 |

| A549 (Lung Carcinoma) | 25 |

The IC50 values indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several case studies have explored the biological activity of oxazolidine derivatives. For instance:

- Study on Antimicrobial Efficacy : A study published in PubMed evaluated a series of oxazolidine derivatives, including the target compound, against rice bacterial blight pathogens. Results showed promising antibacterial activity, particularly in a derivative closely related to this compound .

- Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it selectively inhibited cell proliferation without significant toxicity to normal cells .

The biological activity of this compound is primarily attributed to its ability to interact with bacterial ribosomal RNA and inhibit protein synthesis. This mechanism is similar to other known oxazolidinone antibiotics, making it a candidate for further development in antibiotic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.